2-Ethylsulfonyl-5-nitrobenzonitrile
Overview
Description
2-Ethylsulfonyl-5-nitrobenzonitrile is an organic compound characterized by the presence of an ethylsulfonyl group, a nitro group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfonyl-5-nitrobenzonitrile typically involves the nitration of 2-ethylsulfonylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve recrystallization or chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Scientific Research Applications
2-Ethylsulfonyl-5-nitrobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylsulfonyl-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfonyl-5-nitrobenzonitrile
- 2-Ethylsulfonyl-4-nitrobenzonitrile
- 2-Ethylsulfonyl-5-chlorobenzonitrile
Uniqueness
2-Ethylsulfonyl-5-nitrobenzonitrile is unique due to the specific positioning of the ethylsulfonyl and nitro groups on the benzonitrile ring.
Properties
IUPAC Name |
2-ethylsulfonyl-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-2-16(14,15)9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMGTLCRLJAJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726548 | |
Record name | 2-(Ethanesulfonyl)-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918810-27-2 | |
Record name | 2-(Ethanesulfonyl)-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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